molecular formula C36H30Ge2S2 B14583247 Disulfanediylbis(triphenylgermane) CAS No. 61104-37-8

Disulfanediylbis(triphenylgermane)

Cat. No.: B14583247
CAS No.: 61104-37-8
M. Wt: 672.0 g/mol
InChI Key: QLJFGRUZUQDDFG-UHFFFAOYSA-N
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Description

Disulfanediylbis(triphenylgermane) is an organogermanium compound characterized by the presence of two triphenylgermane groups connected by a disulfide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disulfanediylbis(triphenylgermane) typically involves the reaction of triphenylgermane with a disulfide compound. One common method is the reaction of triphenylgermane with disulfanediyl chloride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of disulfanediylbis(triphenylgermane) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Disulfanediylbis(triphenylgermane) can undergo various chemical reactions, including:

    Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bridge can be reduced to thiols using reducing agents such as dithiothreitol or sodium borohydride.

    Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted triphenylgermane derivatives.

Scientific Research Applications

Disulfanediylbis(triphenylgermane) has several applications in scientific research:

Mechanism of Action

The mechanism of action of disulfanediylbis(triphenylgermane) involves its interaction with cellular components, particularly thiol-containing proteins. The disulfide bridge can undergo redox reactions, leading to the formation of reactive intermediates that can modify protein function. This modification can affect various cellular pathways, including signal transduction and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Disulfiram: A well-known disulfide compound used in the treatment of alcohol dependence.

    Ellman’s Reagent: Used to quantify thiol groups in biological samples.

    Triphenylgermane: A simpler organogermanium compound without the disulfide bridge.

Uniqueness

Disulfanediylbis(triphenylgermane) is unique due to the presence of both the triphenylgermane groups and the disulfide bridge. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

61104-37-8

Molecular Formula

C36H30Ge2S2

Molecular Weight

672.0 g/mol

IUPAC Name

triphenyl-(triphenylgermyldisulfanyl)germane

InChI

InChI=1S/C36H30Ge2S2/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32,33-23-11-3-12-24-33)39-40-38(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H

InChI Key

QLJFGRUZUQDDFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)SS[Ge](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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